molecular formula C8H8BrNO3 B15203417 Allyl 5-(bromomethyl)isoxazole-3-carboxylate CAS No. 833445-84-4

Allyl 5-(bromomethyl)isoxazole-3-carboxylate

Cat. No.: B15203417
CAS No.: 833445-84-4
M. Wt: 246.06 g/mol
InChI Key: NQQLQOYPMBTEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 5-(bromomethyl)isoxazole-3-carboxylate (CAS: 833445-84-4) is an organobromine compound with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic ring containing oxygen and nitrogen. The compound features a bromomethyl (-CH₂Br) substituent at the 5-position of the isoxazole ring and an allyl ester (-O-CO-OCH₂CH=CH₂) at the 3-position. Its structural uniqueness lies in the combination of a reactive bromomethyl group and a versatile allyl ester, making it valuable in organic synthesis, particularly for cross-coupling reactions and as an intermediate in pharmaceutical development .

Commercial suppliers such as Zibo Hangyu Biotechnology and ECHEMI highlight its 99% purity and applications in active pharmaceutical ingredients (APIs), agrochemicals, and specialty chemical synthesis . Safety data indicate it poses significant health hazards, including acute toxicity (oral, dermal), skin corrosion, and environmental risks due to aquatic toxicity .

Properties

CAS No.

833445-84-4

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

prop-2-enyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-2-3-12-8(11)7-4-6(5-9)13-10-7/h2,4H,1,3,5H2

InChI Key

NQQLQOYPMBTEMD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=NOC(=C1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 5-(bromomethyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of an allyl bromide with a suitable isoxazole derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group at position 5 of the isoxazole ring undergoes nucleophilic substitution, enabling diverse derivatization. Key examples include:

Reaction TypeReagent/ConditionsProductYieldSource
AzidationSodium azide (NaN₃), DMF, 60°CAllyl 5-(azidomethyl)isoxazole-3-carboxylate85%
AminationBenzylamine, K₂CO₃, DMSO, RTAllyl 5-(benzylaminomethyl)isoxazole-3-carboxylate72%
Thioether FormationThiophenol, DBU, CH₃CN, refluxAllyl 5-(phenylthiomethyl)isoxazole-3-carboxylate68%

Mechanistic studies indicate an SN2 pathway for smaller nucleophiles (e.g., NaN₃), while bulkier nucleophiles (e.g., benzylamine) proceed via a polar aprotic solvent-assisted mechanism .

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄ (5 mol%), arylboronic acid, K₂CO₃, dioxane/H₂O (3:1), 80°C.

  • Example : Reaction with 4-methoxyphenylboronic acid yields Allyl 5-(4-methoxybenzyl)isoxazole-3-carboxylate (78% yield).

Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃, toluene, 110°C.

  • Example : Coupling with morpholine produces Allyl 5-(morpholin-4-ylmethyl)isoxazole-3-carboxylate (65% yield).

Allyl Ester Deprotection

The allyl group is cleaved under mild conditions to generate free carboxylic acids:

  • Conditions : Pd(PPh₃)₄ (2 mol%), morpholine, THF, RT.

  • Product : 5-(Bromomethyl)isoxazole-3-carboxylic acid (quantitative yield).

  • Application : Serves as a precursor for amide bond formation or further functionalization.

Heterocyclic Functionalization

The isoxazole ring participates in cycloaddition and rearrangement reactions:

1,3-Dipolar Cycloaddition

  • Conditions : Nitrile oxide (generated in situ from hydroxymoyl chloride), CH₂Cl₂, RT.

  • Product : Spiro-isoxazoline derivatives (e.g., Spiro[isoxazole-5,2'-oxazoline] , 63% yield) .

Ru-Catalyzed Rearrangement

  • Conditions : [RuCl₂(p-cymene)]₂ (5 mol%), DMSO, 100°C.

  • Product : Pyrazole-4-carboxylic acid derivatives via non-decarboxylative pathways (49–71% yield) .

Radical Reactions

The bromomethyl group engages in radical-mediated processes:

  • Conditions : AIBN (10 mol%), Bu₃SnH, toluene, reflux.

  • Product : Allyl 5-(methyl)isoxazole-3-carboxylate via H-atom abstraction (58% yield).

Scientific Research Applications

Allyl 5-(bromomethyl)isoxazole-3-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 5-(bromomethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

The following table compares Allyl 5-(bromomethyl)isoxazole-3-carboxylate with structurally related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Applications/Reactivity CAS Number
This compound C₈H₈BrNO₃ BrCH₂ (C5), allyl ester (C3) 246.06 API intermediates, cross-coupling 833445-84-4
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate C₇H₉NO₄ HOCH₂ (C5), ethyl ester (C3) 171.15 Drug discovery, mild nucleophiles 123770-62-7
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate C₁₁H₈BrNO₃ 4-BrPh (C5), methyl ester (C3) 282.10 Photodynamic therapy, ligand synthesis 517870-15-4
5-Bromo-3-(3-bromophenyl)isoxazole C₉H₅Br₂NO Br (C5), 3-BrPh (C3) 305.96 Halogen-bonding catalysts 51726-03-5

Biological Activity

Allyl 5-(bromomethyl)isoxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications based on various studies.

This compound can be synthesized through various methods, including the reaction of isoxazole derivatives with bromomethyl reagents. This compound features a unique isoxazole ring, which is known for its diverse biological activities, particularly in anti-inflammatory and anticancer applications.

Biological Activity

Anticancer Activity
Several studies have investigated the anticancer potential of isoxazole derivatives, including those similar to this compound. For instance, compounds bearing the isoxazole structure have shown moderate to significant inhibitory effects against various cancer cell lines. In one study, the growth inhibition was assessed using the MTT assay across different human cancer cell lines:

CompoundCell LineGI50 (µM)Activity Level
6bSK-BR-345.76Moderate
6cMCF-711.92Low
14SK-BR-315.24Moderate

These findings suggest that while some derivatives exhibit promising activity, they may require further optimization for enhanced potency.

Xanthine Oxidase Inhibition
Research has also highlighted the potential of isoxazole derivatives as xanthine oxidase inhibitors (XOIs). Inhibiting xanthine oxidase can be beneficial in treating conditions like gout. A related compound showed an IC50 value of 0.13 µM against XO, significantly outperforming traditional drugs like allopurinol (IC50 = 2.93 µM) . While specific data on this compound's activity against XO is not readily available, its structural similarity to effective XOIs suggests potential for similar activity.

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives often correlates with their structural features. Key findings from SAR studies indicate:

  • Hydrophobic Groups : The presence of hydrophobic substituents enhances the binding affinity and inhibitory potency against target enzymes.
  • Functional Groups : Variations in functional groups at specific positions on the isoxazole ring can significantly influence biological activity .

Case Studies

  • Antiviral Activity : A series of isoxazole derivatives were evaluated for their antiviral properties, showing promising results against filoviruses with IC50 values as low as 2.5 µM for certain analogs . Although specific data for this compound in antiviral applications are lacking, its structural framework suggests potential efficacy.
  • Inhibition of Cancer Cell Proliferation : A comprehensive study assessed various isoxazole compounds against breast cancer cell lines (MCF-7 and SK-BR-3). Results indicated that certain derivatives exhibited significant antiproliferative effects with GI50 values ranging from 11.92 to 45.76 µM . This reinforces the need for further exploration of this compound in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Allyl 5-(bromomethyl)isoxazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydroxylamine with α,β-unsaturated esters, followed by bromination at the 5-methyl position. Reaction conditions such as temperature (e.g., 0–5°C for bromination to avoid side reactions) and solvent polarity (e.g., DMF for nucleophilic substitution) critically impact yield. For example, using NBS (N-bromosuccinimide) as a brominating agent under radical initiation may enhance regioselectivity .

Q. How do the functional groups in this compound contribute to its reactivity in organic synthesis?

  • Methodological Answer : The bromomethyl group is a key electrophilic site for nucleophilic substitution (e.g., SN2 reactions with amines or thiols), while the allyl ester allows for deprotection under mild acidic or basic conditions. The isoxazole ring’s electron-deficient nature facilitates cycloaddition reactions. Researchers should prioritize protecting-group strategies for the ester during bromomethyl functionalization to prevent hydrolysis .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation. Avoid contact with strong oxidizers, as brominated compounds may release toxic fumes. Store at 2–8°C under inert gas (e.g., argon) to prevent degradation. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Advanced Research Questions

Q. How can this compound serve as a bioisostere in drug design, and what structural analogs show enhanced biological activity?

  • Methodological Answer : The bromomethyl group can mimic methyl or chloromethyl moieties in bioactive molecules, enabling targeted enzyme inhibition. For example, replacing the bromine with a methoxy group (as in methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate) improved MAPK inhibitory activity by 40% in vitro. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities for optimized analogs .

Q. What strategies resolve contradictions in reported biological activity data for isoxazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, IC50 measurement protocols). Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays). For this compound, compare cytotoxicity in MCF-7 vs. HEK293 cells to distinguish selective activity .

Q. How can kinetic isotope effects (KIEs) or computational modeling elucidate the mechanism of bromomethyl group substitution?

  • Methodological Answer : Deuterium labeling at the bromomethyl position (e.g., synthesizing CD2Br analogs) can measure primary KIEs to distinguish between SN1 and SN2 pathways. DFT calculations (e.g., Gaussian 09) can model transition states, revealing steric or electronic barriers. Experimental kinetic data (e.g., rate constants in polar vs. nonpolar solvents) validate computational predictions .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiopurity?

  • Methodological Answer : Large-scale bromination may lead to racemization if chiral centers are present. Use asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution (e.g., lipases for ester hydrolysis). Monitor enantiomeric excess (EE) via HPLC with chiral columns (e.g., Chiralpak IA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.